molecular formula C15H20ClIN2O3 B1521775 Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate CAS No. 1186311-20-5

Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate

Cat. No. B1521775
M. Wt: 438.69 g/mol
InChI Key: YNHFHKOVLUOVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound’s name suggests it is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrrolidine carboxylate with a chloro-iodopyridine derivative. The exact conditions and reagents would depend on the specific synthetic route chosen.



Molecular Structure Analysis

The structure of the compound could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

The compound’s reactivity could be studied under various conditions to determine its potential as a synthetic intermediate or its behavior in biological systems.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined experimentally.


Scientific Research Applications

  • Photochemical and Thermal Synthesis Applications : A study discusses the photochemical and thermal synthesis of complexes that include a structure similar to the one . These complexes have potential applications in various fields due to their selective and efficient ligand interchange capabilities under irradiation conditions (Bonnet et al., 2003).

  • Water Oxidation Catalysts : Another research focuses on the synthesis of Ru complexes for water oxidation, indicating the potential use of similar compounds in catalysis and energy-related applications (Zong & Thummel, 2005).

  • Production of Substituted Pyrroles : A study demonstrates the reaction of tert-butyl ester of pyrrole carboxylic acid with singlet oxygen, leading to the production of 5-substituted pyrroles. This has implications in synthetic organic chemistry, especially in the production of compounds like prodigiosin (Wasserman et al., 2004).

  • Catalytic Systems for Oxidation Reactions : Research on the iodine–pyridine–tert-butylhydroperoxide catalytic system reveals its application in the oxidation of benzylic methylenes to ketones and primary amines to nitriles, showcasing the environmental benefits of such metal-free systems (Zhang et al., 2009).

  • Asymmetric Synthesis of Pyrrolidines : A practical asymmetric synthesis method for N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is discussed. This method has significant applications in the efficient synthesis of chiral pyrrolidine derivatives (Chung et al., 2005).

  • Synthesis and Characterization of Schiff Base Compounds : Research involving the synthesis of tert-butyl-based compounds and their characterization using various spectroscopic methods indicates their potential in the development of new materials and molecular structures (Çolak et al., 2021).

Safety And Hazards

The compound’s safety and potential hazards would need to be assessed. This could involve studying its toxicity, flammability, and environmental impact.


Future Directions

Future research could involve further exploration of the compound’s synthetic applications, its potential uses in medicine or industry, and its environmental impact.


Please consult with a qualified professional or researcher for more detailed and accurate information. This analysis is based on general principles of organic chemistry and may not accurately reflect the properties of the specific compound .


properties

IUPAC Name

tert-butyl 3-[(6-chloro-5-iodopyridin-3-yl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClIN2O3/c1-15(2,3)22-14(20)19-5-4-10(8-19)9-21-11-6-12(17)13(16)18-7-11/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHFHKOVLUOVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=C(N=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124897
Record name 1,1-Dimethylethyl 3-[[(6-chloro-5-iodo-3-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate

CAS RN

1186311-20-5
Record name 1,1-Dimethylethyl 3-[[(6-chloro-5-iodo-3-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(6-chloro-5-iodo-3-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.